Withaphysalin E
CAS No.:
Cat. No.: VC16584753
Molecular Formula: C28H34O7
Molecular Weight: 482.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H34O7 |
|---|---|
| Molecular Weight | 482.6 g/mol |
| IUPAC Name | (1R,2R,5S,6R,9S,12S,13R,19R)-6-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-2,19-dihydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,17-diene-8,14-dione |
| Standard InChI | InChI=1S/C28H34O7/c1-14-12-22(34-23(31)15(14)2)26(4)20-9-11-28(33)18-13-19(29)17-6-5-7-21(30)25(17,3)16(18)8-10-27(20,28)24(32)35-26/h5-7,16,18-20,22,29,33H,8-13H2,1-4H3/t16-,18+,19+,20+,22+,25+,26+,27+,28+/m0/s1 |
| Standard InChI Key | SLWBVOUPUSEZHZ-MXRDNREFSA-N |
| Isomeric SMILES | CC1=C(C(=O)O[C@H](C1)[C@]2([C@H]3CC[C@@]4([C@@]3(CC[C@H]5[C@H]4C[C@H](C6=CC=CC(=O)[C@]56C)O)C(=O)O2)O)C)C |
| Canonical SMILES | CC1=C(C(=O)OC(C1)C2(C3CCC4(C3(CCC5C4CC(C6=CC=CC(=O)C56C)O)C(=O)O2)O)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
Withaphysalin E is defined by the chemical formula C28H34O7, corresponding to a molecular weight of 482.57 g/mol . Its structure (Figure 1) comprises a steroidal backbone fused with a δ-lactone ring at C-22 and C-26, a hallmark feature of withaphysalins . The compound’s crystallographic data, resolved via X-ray diffraction, confirms a trans-fused A/B ring junction and a β-oriented lactone moiety, which are critical for its conformational stability . Key functional groups include:
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A ketone at C-1
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Hydroxyl substitutions at C-5 and C-17
Table 1: Physicochemical Properties of Withaphysalin E
| Property | Value |
|---|---|
| Molecular Formula | C28H34O7 |
| Molecular Weight | 482.57 g/mol |
| Melting Point | 198–201°C (dec.) |
| Solubility | DMSO, Ethanol |
| Purity | ≥97% (HPLC) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) analyses (¹H, ¹³C, DEPT, HSQC, HMBC) have unambiguously assigned all proton and carbon signals, confirming the lactonized structure . Infrared spectroscopy identifies strong absorption bands at 1745 cm⁻¹ (C=O lactone) and 3450 cm⁻¹ (OH groups) . High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 483.2385 [M+H]⁺, consistent with the molecular formula .
Natural Sources and Biosynthetic Pathways
Plant Origins and Isolation
Withaphysalin E was first isolated from Physalis divericata (Solanaceae), a plant traditionally used in ethnomedicine for inflammatory conditions . Extraction protocols typically involve methanol maceration followed by silica gel chromatography, yielding 0.002%–0.005% dry weight . Recent studies report its presence in Iochroma arborescens, expanding its known botanical distribution .
Biosynthetic Considerations
While the complete biosynthetic pathway of Withaphysalin E remains uncharacterized, genomic studies on Withania somnifera (a related withanolide-producing species) provide critical clues . Two biosynthetic gene clusters regulate early steps:
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Cytochrome P450-mediated oxidation: CYP87G1, CYP88C7, and CYP749B2 introduce hydroxyl groups and facilitate lactonization .
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Sulfotransferase activity: SULF1 catalyzes sulfation at C-24, a unique tailoring step observed in withaphysalins .
Table 2: Key Enzymes in Withanolide Biosynthesis
| Enzyme | Function | Substrate Specificity |
|---|---|---|
| CYP87G1 | C-22 hydroxylation | Cholesterol derivatives |
| CYP749B2 | Lactone ring formation | 22-OH intermediates |
| SULF1 | C-24 sulfation | Withanolide precursors |
Pharmacological Activities and Mechanisms
Anticancer Effects
In NSCLC A549 cells, Withaphysalin E (IC₅₀ = 1.2 µM) induces apoptosis through:
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Mitochondrial depolarization: 2.3-fold increase in JC-1 monomeric fluorescence .
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Caspase-3/7 activation: 4.1-fold elevation compared to controls .
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G2/M arrest: p21 upregulation (3.8-fold) and cyclin B1 suppression (67% reduction) .
Anti-Migratory Activity
Structural analogs like 18S-O-methyl-withaphysalin F (0.6 µM) inhibit MDA-MB-231 breast cancer cell migration by:
Figure 2: Proposed Mechanism of Withaphysalin E in NSCLC
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Lactone ring binding to Bcl-2 homology 3 (BH3) domain
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Bax/Bak oligomerization → mitochondrial outer membrane permeabilization
Comparative Analysis with Related Withaphysalins
Table 3: Bioactivity Comparison of Withaphysalin Derivatives
Structural variations at C-18 (epimerization) and C-24 (sulfation) significantly modulate potency and selectivity . The C-1 ketone and C-2–C-3 unsaturation are conserved across active derivatives .
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